N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide
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Overview
Description
N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide, also known as DMAPT, is a small molecule inhibitor that has shown potential in the field of cancer research. DMAPT is a synthetic derivative of the natural compound parthenolide, which is found in feverfew, a plant traditionally used for medicinal purposes. DMAPT has been found to have anti-tumor properties, making it a promising candidate for cancer treatment.
Mechanism of Action
N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide exerts its anti-cancer effects through multiple pathways. It has been found to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and inflammation. N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide has also been shown to inhibit the STAT3 pathway, which is involved in the regulation of cell growth and survival. In addition, N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide has been found to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, leading to increased toxicity of these compounds. N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide has also been found to induce the expression of genes involved in the regulation of inflammation and immune response.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potentially safer and more effective cancer treatment compared to traditional chemotherapy. However, N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide has limitations in terms of its stability and solubility, which can affect its efficacy in vivo.
Future Directions
Future research on N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide could focus on optimizing its synthesis and improving its stability and solubility. In addition, further studies could investigate its potential as an adjuvant therapy for cancer treatment, as well as its effects on other diseases such as inflammation and autoimmune disorders. Finally, research could also explore the potential of N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide as a lead compound for the development of new anti-cancer drugs.
Synthesis Methods
N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide can be synthesized through a multi-step process starting with the reaction of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone with methylamine. The resulting product is then reacted with 2-aminoacetaldehyde diethyl acetal to produce N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide.
Scientific Research Applications
N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-4,5-dichloro-N,1-dimethylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O2/c1-13(4-7(12)15)9(16)6-3-5(10)8(11)14(6)2/h3H,4H2,1-2H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKMUWJLDPCJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C1Cl)Cl)C(=O)N(C)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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